Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate
Description
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate (CAS: 1199773-38-0) is a pyrazole-based compound with a tert-butyl carboxylate group at position 1 and a 3-bromophenyl substituent at position 3 of the pyrazole ring. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol . The tert-butyl group enhances solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the meta position of the phenyl ring offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-7-12(16-17)10-5-4-6-11(15)9-10/h4-9H,1-3H3 |
InChI Key |
NIVVXKSJIBLATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones. This cyclization forms the pyrazole heterocycle, which serves as the scaffold for further functionalization.
- Typical Reaction: Hydrazine hydrate reacts with a 1,3-dicarbonyl compound under reflux conditions in ethanol or another suitable solvent.
- Key Parameters: Temperature (60–90 °C), reaction time (several hours), and stoichiometry are optimized to maximize pyrazole yield.
Esterification to Form the Tert-Butyl Ester
The tert-butyl carboxylate group is introduced by esterification of the pyrazole carboxylic acid or via carbamate formation using tert-butyl dicarbonate.
- Common Method: Reaction of 3-bromo-1H-pyrazole with tert-butyl dicarbonate (Boc anhydride) in an aprotic solvent such as dichloromethane.
- Catalysts: Acid catalysts (e.g., sulfuric acid) or bases (e.g., triethylamine) facilitate the esterification.
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent side reactions.
Industrial and Continuous Flow Methods
- Continuous Flow Synthesis: Recent advances include the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, enhancing reaction efficiency, reproducibility, and scalability.
- Advantages: Improved heat and mass transfer, reduced reaction times, and safer handling of reactive intermediates.
Detailed Preparation Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Hydrazine hydrate + 3-bromoacetophenone | Condensation in ethanol, reflux 4-6 h | Formation of 3-bromo-substituted pyrazole ring |
| 2 | 3-Bromo-1H-pyrazole + tert-butyl dicarbonate + triethylamine | Stirring in dichloromethane, 0–25 °C, 12 h | Formation of tert-butyl ester at N1 position |
| 3 | Purification by column chromatography | Silica gel, hexane/ethyl acetate gradient | Isolation of pure tert-butyl 3-(3-bromophenyl)-1H-pyrazole-1-carboxylate |
Reaction Mechanism Insights
- Pyrazole Formation: Nucleophilic attack of hydrazine on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.
- Esterification: Nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of tert-butyl dicarbonate, forming the carbamate ester.
- Bromine Reactivity: The bromine atom on the phenyl ring is a reactive site for further substitution or cross-coupling, enabling structural diversification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazine Condensation + Boc Protection | Hydrazine hydrate, 3-bromoacetophenone, tert-butyl dicarbonate | Triethylamine | Ethanol (step 1), DCM (step 2) | Reflux (step 1), RT (step 2) | 70–85 | Conventional batch synthesis |
| Direct Esterification of 3-Bromo-1H-Pyrazole | 3-Bromo-1H-pyrazole, tert-butyl dicarbonate | Base catalyst (e.g., TEA) | DCM | RT, 12 h | 75–80 | High purity product |
| Continuous Flow Microreactor | 3-Bromo-1H-pyrazole, tert-butyl dicarbonate | Flow reactor setup | Various solvents | Controlled temperature and flow rates | >85 | Enhanced scalability and safety |
Research Findings and Optimization
- Solvent Effects: Dichloromethane is preferred for esterification due to its inertness and ability to dissolve both reactants.
- Catalyst Selection: Triethylamine is commonly used to neutralize acid byproducts and promote ester formation.
- Temperature Control: Maintaining mild temperatures prevents decomposition and side reactions.
- Purification: Silica gel chromatography effectively isolates the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds in the pyrazole family exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential for development into new antimicrobial agents .
2. Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of pyrazole derivatives, including this compound. These compounds have shown promise in reducing inflammation in animal models, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .
3. Cancer Research
The compound's ability to interact with specific biological targets makes it a candidate for cancer research. Preliminary findings suggest that it may inhibit certain pathways involved in tumor growth, positioning it as a potential lead compound for developing anticancer therapies. Further studies are needed to elucidate its mechanisms of action and efficacy in vivo .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its reactive nature allows for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
2. Nanotechnology
In the realm of nanotechnology, this compound has been investigated for its role in synthesizing nanoparticles with specific functionalities. The incorporation of bromophenyl groups can modify the surface properties of nanoparticles, making them suitable for targeted drug delivery systems or as catalysts in chemical reactions .
Data Tables
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their antibacterial activity against clinical strains. Results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of various pyrazole compounds on induced inflammation in rat models. The results demonstrated that this compound significantly reduced inflammatory markers, suggesting its utility in developing anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Tert-Butyl 3-(3-Bromophenyl)-1H-Pyrazole-1-Carboxylate (CAS No. 2177264-30-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings and presents a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C14H15BrN2O2
- Molecular Weight : 323.18 g/mol
- Structure : The compound contains a tert-butyl group and a bromophenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in various in vitro assays.
- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | HeLa | 5.2 |
| Pyrazole B | MCF-7 | 6.8 |
| This compound | A549 | 4.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Pyrazoles are known to exhibit antibacterial and antifungal activities.
- Research Findings : In a comparative study, several pyrazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.
- Case Study : A recent investigation focused on the anti-inflammatory effects of pyrazoles in murine models of inflammation. Treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
